N'-{3-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-yl)-1,2,3,6-tetrahydro-7H-purin-7-yl]propyl}-N,N-dimethylimidoformamide
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Overview
Description
(Z)-N’-{3-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]PROPYL}-N,N-DIMETHYLMETHANIMIDAMIDE is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a piperidine ring and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-{3-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]PROPYL}-N,N-DIMETHYLMETHANIMIDAMIDE involves multiple steps. One common approach is the condensation of 1,3-dimethyl-2,6-dioxopurine with a piperidine derivative under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst like triethylamine. The intermediate product is then reacted with N,N-dimethylmethanimidamide to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-{3-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]PROPYL}-N,N-DIMETHYLMETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound.
Scientific Research Applications
(Z)-N’-{3-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]PROPYL}-N,N-DIMETHYLMETHANIMIDAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N’-{3-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]PROPYL}-N,N-DIMETHYLMETHANIMIDAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylxanthine: Shares the purine core but lacks the piperidine ring.
8-Alkoxy-1,3-dimethyl-2,6-dioxopurine: Similar structure with different substituents.
Uniqueness
(Z)-N’-{3-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]PROPYL}-N,N-DIMETHYLMETHANIMIDAMIDE is unique due to its combination of a purine core and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications.
Properties
Molecular Formula |
C18H29N7O2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N'-[3-(1,3-dimethyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)propyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C18H29N7O2/c1-21(2)13-19-9-8-12-25-14-15(22(3)18(27)23(4)16(14)26)20-17(25)24-10-6-5-7-11-24/h13H,5-12H2,1-4H3 |
InChI Key |
HSDLXEWLNTXWRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCCN=CN(C)C |
Origin of Product |
United States |
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